

electrophilic and nucleophilic sites in 2-bromo-N,N-diethylbenzamide

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Compound of Interest

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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of **2-bromo-N,N-diethylbenzamide**

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Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of **2-bromo-N,N-diethylbenzamide**, a versatile building block in synthetic organic chemistry. We will dissect the molecule's structure to identify its key electrophilic and nucleophilic centers, which fundamentally govern its reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its chemical behavior and providing detailed experimental protocols for its strategic manipulation in synthesis.

Introduction: The Strategic Importance of 2-bromo-N,N-diethylbenzamide

2-bromo-N,N-diethylbenzamide (C₁₁H₁₄BrNO) is a disubstituted aromatic amide that features prominently as an intermediate in the synthesis of more complex molecular architectures, including pharmaceuticals and fine chemicals.^[1] Its utility stems from the orthogonal reactivity of its constituent functional groups: a tertiary benzamide and an aryl bromide. Understanding the distribution of electron density within this molecule is paramount for predicting its behavior in chemical reactions and for designing rational synthetic routes. The interplay between the

electron-withdrawing bromo substituent and the electron-donating, yet sterically hindered, diethylamide group creates a unique reactivity profile that can be exploited for selective chemical transformations.

This guide will move beyond a simple inventory of reactive sites. It aims to provide a mechanistic understanding of why certain atoms act as electron donors (nucleophiles) and others as electron acceptors (electrophiles), and how this duality can be leveraged in practical applications.

Molecular Structure and Electronic Properties

The reactivity of **2-bromo-N,N-diethylbenzamide** is a direct consequence of its electronic structure. The molecule's properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ BrNO	[1]
Molecular Weight	256.14 g/mol	[1]
CAS Number	76041-86-6	[1][2]
IUPAC Name	2-bromo-N,N-diethylbenzamide	[1]
SMILES	CCN(CC)C(=O)C1=CC=CC=C1Br	[1]

The core of the molecule's reactivity lies in the polarization of its covalent bonds, driven by differences in electronegativity between atoms. This creates distinct regions of high and low electron density, which are the nucleophilic and electrophilic sites, respectively.[3][4]

Identifying the Nucleophilic Centers

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.[5] In **2-bromo-N,N-diethylbenzamide**, two primary nucleophilic sites can be identified.

- The Carbonyl Oxygen: The oxygen atom of the C=O group possesses two lone pairs of electrons. It is a significant center of electron density and can act as a Lewis base,

coordinating to protons or other Lewis acids.

- The Amide Nitrogen: While the lone pair on the nitrogen atom is involved in resonance with the adjacent carbonyl group (delocalizing into the C=O bond), it can still exhibit nucleophilic character under certain conditions. However, its nucleophilicity is significantly attenuated compared to an amine nitrogen.

Identifying the Electrophilic Centers

Electrophiles are electron-deficient species that accept an electron pair from a nucleophile.^[6]
^[7] The molecule possesses two highly important electrophilic sites.

- The Carbonyl Carbon: This is arguably the most significant electrophilic site. The highly electronegative oxygen atom polarizes the C=O double bond, withdrawing electron density and imparting a substantial partial positive charge (δ^+) on the carbon atom. This makes it highly susceptible to attack by a wide range of nucleophiles.^[6]
- The Brominated Aromatic Carbon (C2): The carbon atom directly bonded to the bromine is the second key electrophilic center. Bromine is an electronegative halogen that pulls electron density away from the carbon via the inductive effect, creating a partial positive charge and making this carbon a target for nucleophilic attack or, more commonly, oxidative addition in metal-catalyzed reactions.^[6]

The following diagram illustrates the distribution of these reactive sites within the molecule.

Caption: Electrophilic (δ^+) and Nucleophilic (δ^-) sites in **2-bromo-N,N-diethylbenzamide**.

Reactivity and Experimental Protocols

The identified reactive sites dictate the molecule's participation in various chemical transformations. The following table summarizes the expected reactivity at each key site.

Site	Type	Example Reaction	Reagent Class
Carbonyl Carbon	Electrophilic	Nucleophilic Acyl Substitution	Grignard reagents, organolithiums, hydrides (e.g., LiAlH_4), amines, alkoxides
Aromatic Carbon (C2)	Electrophilic	Metal-Catalyzed Cross-Coupling	Boronic acids (Suzuki), organostannanes (Stille), amines (Buchwald-Hartwig)
Carbonyl Oxygen	Nucleophilic	Protonation / Lewis Acid Coordination	Brønsted acids (e.g., HCl), Lewis acids (e.g., BF_3)
Amide Nitrogen	Nucleophilic	N-Alkylation (under harsh conditions)	Strong alkylating agents

Probing the Carbonyl Carbon: Nucleophilic Acyl Addition

The electrophilic carbonyl carbon is a prime target for nucleophiles. A classic example is its reduction to an alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH_4).

Protocol: Reduction of **2-bromo-N,N-diethylbenzamide**

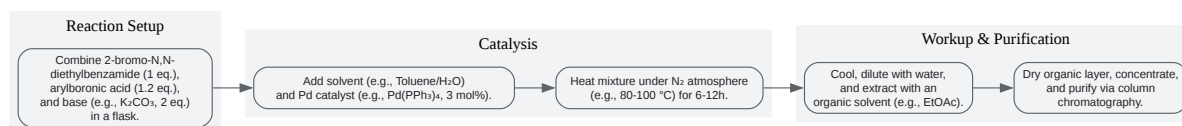
- **System Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 eq.) suspended in anhydrous tetrahydrofuran (THF).
- **Reagent Addition:** The flask is cooled to 0 °C in an ice bath. A solution of **2-bromo-N,N-diethylbenzamide** (1.0 eq.) in anhydrous THF is added dropwise via a syringe over 30 minutes.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC.

- **Workup:** The reaction is carefully quenched by cooling to 0 °C and slowly adding water, followed by 15% aqueous NaOH and then more water. The resulting solids are filtered off, and the filtrate is extracted with ethyl acetate.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, (2-bromophenyl) (diethylamino)methanol, can be purified by column chromatography.

Activating the C-Br Bond: Palladium-Catalyzed Suzuki Coupling

The C-Br bond is a versatile handle for forming new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a powerful method for this transformation, showcasing the electrophilic nature of the C2 carbon.

Workflow: Suzuki Cross-Coupling Reaction



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Caption: General workflow for a Suzuki cross-coupling reaction.

Protocol: Synthesis of a 2-Aryl-N,N-diethylbenzamide

- **Reagent Preparation:** To a reaction vessel, add **2-bromo-N,N-diethylbenzamide** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
- **Catalyst and Solvent Addition:** Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (3 mol%). Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

- **Reaction Execution:** Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Heat the reaction to 90 °C and stir vigorously overnight. Monitor the reaction's progress using TLC or GC-MS.
- **Isolation:** Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo. The resulting crude material is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

2-bromo-N,N-diethylbenzamide is a molecule with a well-defined and predictable reactivity profile governed by two primary electrophilic centers—the carbonyl carbon and the C2 carbon of the aromatic ring—and two nucleophilic centers—the carbonyl oxygen and the amide nitrogen. By understanding the electronic factors that create these sites, chemists can rationally design synthetic strategies. Nucleophilic attack on the carbonyl carbon allows for modifications of the amide group, while the C-Br bond serves as a crucial linchpin for advanced transformations like palladium-catalyzed cross-coupling reactions. This dual reactivity ensures that **2-bromo-N,N-diethylbenzamide** will remain a valuable and versatile tool for professionals in drug discovery and materials science.

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